molecular formula C13H24ClNO2 B1456373 Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride CAS No. 1017540-91-8

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride

Cat. No.: B1456373
CAS No.: 1017540-91-8
M. Wt: 261.79 g/mol
InChI Key: JJLDFWAJKSRBSJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride is a chemical compound with the molecular formula C₁₃H₂₄ClNO₂ and a molecular weight of 261.15 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro[5.5]undecane structure, which is a bicyclic system where two rings share a single atom. The presence of the azaspiro moiety makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Methyl 2-(3-azaspiro[55]undecan-9-yl)acetate hydrochloride typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter activity and enzyme inhibition .

Comparison with Similar Compounds

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its azaspiro moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.

Properties

IUPAC Name

methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13;/h11,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLDFWAJKSRBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2(CC1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
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Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
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Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
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Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
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Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride

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